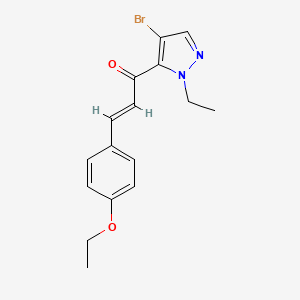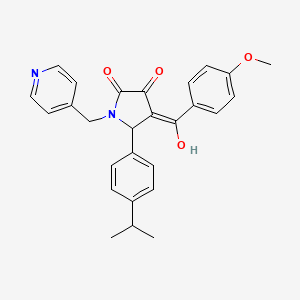
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as EMD 534085, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 is not fully understood, but it is believed to act as a competitive antagonist of adenosine receptors, particularly the A2A receptor. By blocking the binding of adenosine to its receptor, this compound 534085 can modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 534085 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound 534085 can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce the expression of matrix metalloproteinases. In immune cells, this compound 534085 can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neuronal cells, this compound 534085 can reduce oxidative stress and prevent neuronal death.
Advantages and Limitations for Lab Experiments
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also limitations to its use, such as its high cost and limited availability. Additionally, the specificity of this compound 534085 for adenosine receptors may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use, such as by developing prodrugs or improving its bioavailability. Additionally, the development of new analogs and derivatives of this compound 534085 may lead to the discovery of more potent and selective adenosine receptor antagonists.
Synthesis Methods
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 can be synthesized through a multi-step process that involves the reaction of 8-bromo-3-methoxyphenyl xanthine with ethylamine and methyl iodide. The resulting intermediate is then reacted with 1,3-dimethyluric acid to obtain this compound 534085. This synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 534085 has been shown to inhibit the growth of tumor cells in vitro and in vivo, possibly through the inhibition of angiogenesis and the induction of apoptosis. Inflammation research has also shown that this compound 534085 can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, this compound 534085 has been studied for its potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress.
properties
IUPAC Name |
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-5-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)24-11-8-6-7-10(9-11)23-4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFXGBSKGRKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1OC3=CC=CC(=C3)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5429867.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5429873.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429883.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429884.png)
![7-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5429891.png)

![2-ethyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5429900.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5429904.png)
![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429916.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5429927.png)
![6-methyl-2-oxo-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5429929.png)

![1-hydroxy-3-methyl-2-[2-(4-nitrophenyl)carbonohydrazonoyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5429942.png)